molecular formula C20H15BrO3 B14989985 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14989985
M. Wt: 383.2 g/mol
InChI Key: RWLFYSARMJPJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that features a furochromenone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the trimethyl substitutions contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted phenols and aldehydes.

    Methylation: The trimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furochromenone core.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can introduce new aromatic groups.

Scientific Research Applications

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and liquid crystalline materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group and the furochromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure.

    3-Bromo-7-chloro-4H-chromen-4-one: Similar core structure but different substituents.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains the bromophenyl group but with a pyrazoline core.

Uniqueness

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of the furochromenone core with the bromophenyl and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H15BrO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3

InChI Key

RWLFYSARMJPJMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.